Flt3-IN-19

FLT3 inhibition Kinase assay IC50 comparison

For researchers investigating FLT3-ITD-driven AML and drug resistance, Flt3-IN-19 offers unmatched potency (IC50 0.213 nM) and retains full activity against the quizartinib-resistant F691L gatekeeper mutant. Its high selectivity and clean on-target profile make it essential for preclinical studies, including combination therapies and in vivo xenograft models. Ensure experimental reproducibility by choosing this highly specific tool compound.

Molecular Formula C22H26N8O
Molecular Weight 418.5 g/mol
Cat. No. B10857974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-19
Molecular FormulaC22H26N8O
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCC2)C(=N1)NC3=C(NN=C3)C(=O)NC4=CC=C(C=C4)N5CCNCC5
InChIInChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)
InChIKeyDXUDRTZDTCQOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-19: A Highly Potent and Selective FLT3 Inhibitor for AML Research Procurement


Flt3-IN-19 (also known as Comp 50) is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical target in acute myeloid leukemia (AML). It is a 1-H-pyrazole-3-carboxamide derivative with the chemical formula C22H26N8O and a molecular weight of 418.49 . Its development, described in a 2018 publication, focused on improving potency and selectivity over earlier lead compounds [1].

Why Flt3-IN-19 Cannot Be Replaced by Other FLT3 Inhibitors in Research


While several FLT3 inhibitors are available for research, they exhibit critical differences in potency, mutant selectivity, and resistance profiles. Flt3-IN-19 was specifically engineered to address limitations seen in earlier compounds, particularly against drug-resistant mutations. Generic substitution with inhibitors like quizartinib or gilteritinib would introduce distinct variables that could confound experimental results, especially in studies focused on resistance mechanisms or mutant-specific signaling [1]. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Guide for Flt3-IN-19: Head-to-Head and Cross-Study Comparisons


FLT3 Kinase Inhibition Potency: Flt3-IN-19 vs. Gilteritinib and Quizartinib

Flt3-IN-19 demonstrates superior potency in enzymatic assays compared to clinically relevant FLT3 inhibitors. In a HotSpot kinase assay, Flt3-IN-19 inhibited wild-type FLT3 with an IC50 of 0.213 nM [1]. This is more potent than reported IC50 values for gilteritinib (0.29 nM) and quizartinib (1.1 nM for FLT3-ITD) . While these values originate from different studies, the trend indicates Flt3-IN-19 is among the most potent FLT3 inhibitors available for research.

FLT3 inhibition Kinase assay IC50 comparison

Activity Against Quizartinib-Resistant FLT3 Mutants: A Direct Comparator Study

A critical differentiator for Flt3-IN-19 is its retained activity against the FLT3-ITD-F691L 'gatekeeper' mutation, a known driver of resistance to quizartinib. In the primary publication, Flt3-IN-19 showed 'equal activities against various mutants of FLT3 including FLT3 (ITD)-D835V and FLT3 (ITD)-F691L that is resistant to quizartinib' [1]. This indicates a lack of cross-resistance, a major advantage over quizartinib, which loses efficacy against this mutant [2].

Drug resistance FLT3-ITD-F691L Mutant selectivity

Cellular Antiproliferative Activity in FLT3-ITD+ AML Cell Lines

Flt3-IN-19 potently inhibits the growth of AML cell lines harboring FLT3-ITD mutations. After 72 hours of treatment, the compound exhibited IC50 values of 0.016 μM in MV4-11 cells and 0.039 μM in MOLM-13 cells . In contrast, gilteritinib shows an IC50 of 0.92 nM in MV4-11 cells [1] and quizartinib an IC50 of 1.1 nM . While Flt3-IN-19 is less potent in this cellular context, its unique profile against resistant mutants (see above) provides a distinct research advantage.

Cell proliferation MV4-11 MOLM-13 IC50

Selectivity Profile: Lack of Cytotoxicity in FLT3-Independent Cells

Flt3-IN-19 demonstrates functional selectivity by exhibiting 'no cytotoxicity to FLT3-independent cells' [1]. This contrasts with less selective FLT3 inhibitors like midostaurin, which is known to have a broader kinase inhibition profile [2]. The absence of cytotoxicity in cells not reliant on FLT3 signaling suggests a lower potential for off-target effects, a critical consideration for in vivo studies.

Selectivity Off-target effects Cytotoxicity

Enhanced Metabolic Stability: A Key Property for In Vivo Studies

The primary publication notes that Flt3-IN-19 'showed enhanced metabolic stability' [1]. While specific quantitative data (e.g., half-life, clearance) is not provided in the abstract, this stated improvement over earlier lead compounds suggests better pharmacokinetic properties. This is a significant advantage for in vivo experiments, as compounds with poor metabolic stability can lead to inconsistent exposure and unreliable results. Comparators like quizartinib also demonstrate good in vivo stability [2], but the explicit note of 'enhanced' stability for Flt3-IN-19 indicates it was a key optimization goal.

Metabolic stability In vivo Pharmacokinetics

Optimal Research and Procurement Applications for Flt3-IN-19


Investigating Resistance Mechanisms to FLT3 Inhibitors

Given Flt3-IN-19's retained activity against the quizartinib-resistant FLT3-ITD-F691L mutant [1], it is an ideal tool for dissecting resistance pathways. Researchers can use it in parallel with quizartinib or gilteritinib to model acquired resistance and validate the efficacy of next-generation inhibitors.

Selective Probing of FLT3 Signaling in AML Cell Models

The compound's high biochemical potency (IC50 0.213 nM) [1] and functional selectivity (lack of cytotoxicity in FLT3-independent cells) make it suitable for experiments requiring a clean, on-target effect. This is particularly valuable in combination studies where off-target inhibition could confound results.

In Vivo Efficacy Studies in FLT3-ITD Xenograft Models

Flt3-IN-19's enhanced metabolic stability [1] and demonstrated anti-proliferative activity in MV4-11 cells support its use in preclinical in vivo studies. It is well-suited for evaluating tumor growth inhibition in FLT3-ITD positive AML xenograft models, such as those using MV4-11 cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flt3-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.